4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine moiety, and an oxane group, making it a complex molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.
Attachment of the Oxane Group: The oxane group is incorporated through an etherification reaction, where an alcohol derivative reacts with the piperidine-pyridine intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide
- 4-{[(3-ethylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide
- 4-{[(3-methylpyridin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide
Uniqueness
4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position and nature of the substituents on the pyridine and piperidine rings, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
4-[(3-methylpyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-3-2-8-19-17(14)24-13-15-4-9-21(10-5-15)18(22)20-16-6-11-23-12-7-16/h2-3,8,15-16H,4-7,9-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNYGBVXZOAXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.